![molecular formula C₂₀H₂₁F₃N₈O₃S B1662816 Defactinib CAS No. 1073154-85-4](/img/structure/B1662816.png)
Defactinib
Descripción general
Descripción
Defactinib, also known as VS-6063 or PF-04554878, belongs to the class of organic compounds known as benzamides . It is an inhibitor of PTK2, also known as focal adhesion kinase (FAK), Pyk2, and MELK .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 510.49 g/mol . It is recommended to be stored at -20°C in powder form for up to 3 years, and at -80°C in solvent for up to 1 year .
In Vivo
Defactinib has been studied in various animal models, including mice and rats, to evaluate its efficacy and safety in vivo. Studies have shown that this compound is effective in inhibiting tumor growth and metastasis in vivo. Additionally, it has been found to be well-tolerated with minimal side effects in animals.
In Vitro
Defactinib has also been studied in vitro, using cell-based assays and biochemical assays. These studies have demonstrated that this compound is able to inhibit FAK activity in a dose-dependent manner, and that it is able to inhibit cell proliferation and induce apoptosis in cancer cells.
Mecanismo De Acción
Target of Action
Defactinib, also known as PF-04554878 or VS-6063, is primarily an inhibitor of Protein Tyrosine Kinase 2 (PTK2), which is also known as Focal Adhesion Kinase (FAK), Pyk2, and MELK . These proteins play a crucial role in various cellular processes, including cell migration, proliferation, and survival .
Mode of Action
this compound interacts with its targets by inhibiting their kinase activity. This inhibition prevents the activation of several downstream signal transduction pathways, including those involving RAS/MEK/ERK and PI3K/Akt . As a result, the compound can inhibit tumor cell migration, proliferation, survival, and tumor angiogenesis .
Biochemical Pathways
this compound affects multiple biochemical pathways. It inhibits the FAK and Pyk2 pathways, which are often overexpressed in many types of cancer and are associated with tumor survival, growth, and metastasis . By inhibiting these pathways, this compound can prevent the integrin-mediated activation of several downstream signal transduction pathways, including those involving RAS/MEK/ERK and PI3K/Akt . This inhibition can lead to a decrease in tumor cell migration, proliferation, survival, and tumor angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action are significant. By inhibiting FAK and Pyk2, this compound can reduce tumor growth by blocking these key signaling pathways . Additionally, this compound has been shown to reduce the formation of tumor stroma in pancreatic ductal adenocarcinoma, which can further inhibit tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the tumor microenvironment, which can greatly hinder drug penetration . Understanding these environmental influences can guide the choice of appropriate drug and dose for individual patients .
Actividad Biológica
Defactinib has been shown to inhibit the growth of a variety of cancer cell lines, including those of breast, prostate, and colon cancer. Additionally, it has been found to be effective in inhibiting the metastasis of cancer cells.
Biochemical and Physiological Effects
This compound has been found to inhibit the activity of FAK, which is involved in the regulation of cell adhesion, migration, and survival. Additionally, it has been shown to inhibit the activity of other proteins involved in cell proliferation and survival, such as Akt and ERK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using defactinib for lab experiments is its ability to inhibit FAK activity in a dose-dependent manner. Additionally, it has been found to be effective in inhibiting the growth and metastasis of cancer cells. However, it should be noted that this compound is not suitable for use in all types of experiments, as it has been found to be toxic to some cell lines.
Direcciones Futuras
The future of defactinib research involves further studies in both in vitro and in vivo models, with a focus on understanding its mechanism of action and its potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and schedule for its use in clinical trials. Additionally, future studies should focus on developing more effective and specific inhibitors of FAK, as well as exploring the potential for combination therapies involving this compound. Finally, further research should focus on understanding the pharmacokinetics and pharmacodynamics of this compound, as well as its potential toxicity and side effects.
Aplicaciones Científicas De Investigación
Terapia combinada para tumores sólidos avanzados
Defactinib se ha estudiado en combinación con pembrolizumab y gemcitabina para el tratamiento de tumores sólidos avanzados, particularmente adenocarcinoma ductal pancreático (PDAC). Esta combinación de tres fármacos tiene como objetivo mejorar la seguridad, la eficacia e identificar biomarcadores de respuesta .
Efectos sinérgicos con Nab-Paclitaxel en el tratamiento del cáncer
La investigación ha demostrado que this compound puede sinergizar con nab-paclitaxel, un medicamento de quimioterapia, para mejorar sus efectos anticancerígenos. Esta combinación se ha evaluado in vitro por su eficacia .
Inhibición de la cinasa de adhesión focal en el cáncer
This compound actúa como un inhibidor selectivo de la cinasa de adhesión focal (FAK), que participa en la mediación de la resistencia a varios agentes anticancerígenos. Su inhibición es crucial para mejorar la eficacia de los tratamientos contra el cáncer .
Tratamiento del cáncer de ovario seroso de bajo grado
This compound, combinado con avutometinib, ha mostrado señales tempranas de eficacia en el tratamiento del cáncer de ovario seroso de bajo grado recurrente. Esta combinación incluso ha recibido la designación de terapia innovadora de la FDA en base a resultados prometedores de la fase 1 .
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLMVFUGMHIOAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025937 | |
Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1073154-85-4 | |
Record name | Defactinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073154854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Defactinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEFACTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53O87HA2QU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.